molecular formula C14H24N2O4 B7534824 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one

4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No. B7534824
M. Wt: 284.35 g/mol
InChI Key: XZDKFWAAUWPDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as DMAP, is a widely used organic compound in scientific research. It is a white, crystalline powder that is soluble in many organic solvents. DMAP is a versatile reagent that can be used in a variety of chemical reactions, including acylation, esterification, and amidation. In

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst is not fully understood. However, it is believed that 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one acts as a nucleophilic catalyst, facilitating the transfer of acyl groups from carboxylic acids to amines or alcohols. 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can also act as a base, facilitating the deprotonation of acidic compounds.
Biochemical and Physiological Effects:
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one does not have any known biochemical or physiological effects in humans. It is considered to be a relatively safe compound when handled properly.

Advantages and Limitations for Lab Experiments

4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a highly effective catalyst for a variety of chemical reactions. It is easy to handle and has a low toxicity. However, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be expensive and is not always necessary for certain reactions. In addition, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be sensitive to air and moisture, which can affect its effectiveness as a catalyst.

Future Directions

There are several future directions for the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in scientific research. One area of interest is the development of new synthetic methods using 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst. Another area of interest is the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in the synthesis of chiral compounds. Finally, there is interest in exploring the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a versatile reagent that is widely used in scientific research. It is an effective catalyst for a variety of chemical reactions and has many potential applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. While 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has some limitations, it remains a valuable tool for organic chemists and holds promise for future research.

Synthesis Methods

The synthesis of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-dimethylmorpholine-4-carboxylic acid, which is achieved by reacting 3,3-dimethylmorpholine with chloroacetic acid. The resulting carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyethylamine to yield 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one.

Scientific Research Applications

4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is widely used in organic synthesis as a catalyst for various chemical reactions. It is commonly used in the synthesis of amides, esters, and acyl chlorides. 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is also used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is used in the analysis of drugs and metabolites in biological fluids.

properties

IUPAC Name

4-(3,3-dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-14(2)10-20-7-5-16(14)13(18)11-8-12(17)15(9-11)4-6-19-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDKFWAAUWPDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)C2CC(=O)N(C2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one

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